(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(thiophen-3-yl)prop-2-enamide under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(furan-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
- (2E)-N-[2-(thiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide
- (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide
Uniqueness
(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(6-5-13-7-10-21-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-22-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEPGUCQJZRMDF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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